molecular formula C10H9ClN2 B1627601 2-Chloronaphthalene-1,8-diamine CAS No. 68049-11-6

2-Chloronaphthalene-1,8-diamine

Cat. No.: B1627601
CAS No.: 68049-11-6
M. Wt: 192.64 g/mol
InChI Key: YKBRCKZECVNRRY-UHFFFAOYSA-N
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Description

2-Chloronaphthalene-1,8-diamine (CAS: 68049-11-6) is a halogenated aromatic amine with a naphthalene backbone substituted with a chlorine atom at position 2 and two amine groups at positions 1 and 8 .

Properties

CAS No.

68049-11-6

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-chloronaphthalene-1,8-diamine

InChI

InChI=1S/C10H9ClN2/c11-7-5-4-6-2-1-3-8(12)9(6)10(7)13/h1-5H,12-13H2

InChI Key

YKBRCKZECVNRRY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)N)C(=C(C=C2)Cl)N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=C(C=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Naphthalene Derivatives

Halogen substitution (e.g., Cl, Br) and functional group positioning critically influence chemical behavior and bioactivity. Key comparisons include:

Compound Substituents Key Properties Biological Activity Reference
2-Chloronaphthalene-1,8-diamine Cl at C2; NH₂ at C1 and C8 Enhanced electrophilicity due to chlorine; potential for hydrogen bonding via amines. Not well-characterized, but analogs show antimicrobial and antitumor activity.
8-Chloronaphthalene-1-carbonitrile Cl at C8; CN at C1 High CYP enzyme induction potential; nitrile group enhances metabolic stability. Studied for therapeutic applications.
2-Aminonaphthalene NH₂ at C2 Moderate antimicrobial activity; lacks chlorine, reducing electrophilic reactivity. Used in dye synthesis; limited bioactivity.
1-Chloronaphthalen-2-amine Cl at C1; NH₂ at C2 Positional isomer of this compound; distinct reactivity profile. Shows unique reactivity in cross-coupling reactions.

Key Insight: Chlorine at position 2 in this compound likely increases electrophilicity compared to non-halogenated analogs, enabling diverse chemical modifications .

Diamine-Functionalized Naphthalene Derivatives

The presence of dual amine groups at positions 1 and 8 distinguishes this compound from other diamine derivatives:

Compound Substituents Key Properties Applications Reference
Naphthalene-1,8-diamine NH₂ at C1 and C8 Forms spiro-N,N-ketals and heterocycles via cyclocondensation; high thermal stability. Precursor for perimidine derivatives with anti-MRSA activity.
1,2,3,4-Tetrahydronaphthalene-1,8-diamine Hydrogenated backbone; NH₂ at C1 and C8 Reduced aromaticity enhances solubility; amine groups enable coordination chemistry. Explored for protease inhibitor synthesis.

Key Insight : The aromaticity of this compound may limit solubility compared to hydrogenated analogs but enhances π-π interactions in materials science applications .

Halogen vs. Other Functional Group Substitutions

Replacing chlorine with other groups alters reactivity and bioactivity:

Compound Substituents Key Properties Biological Activity Reference
8-Bromonaphthalene-1-carbonitrile Br at C8; CN at C1 Bromine’s larger atomic radius increases steric hindrance; higher reactivity in SN2 reactions. Similar CYP induction to chlorine analog but with slower metabolism.
2-Nitro-1-chloronaphthalene NO₂ at C2; Cl at C1 Nitro group enhances electrophilicity; potential genotoxicity. Limited therapeutic use due to toxicity.

Key Insight : Chlorine in this compound balances reactivity and steric effects, making it more versatile than brominated or nitrated analogs .

Research Findings and Implications

  • Synthetic Utility : Analogous to naphthalene-1,8-diamine, this compound may serve as a precursor for spirocyclic compounds and heterocycles via acid-catalyzed cyclocondensation .
  • Toxicity Profile : Naphthalene-1,8-diamine derivatives exhibit acute oral toxicity (H302) and skin irritation (H315) ; chlorine substitution may modulate these effects.

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